molecular formula C9H10FN B13247592 7-fluoro-3-methyl-2,3-dihydro-1H-indole

7-fluoro-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13247592
M. Wt: 151.18 g/mol
InChI Key: VVXOPSCUROFPIF-UHFFFAOYSA-N
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Description

7-fluoro-3-methyl-2,3-dihydro-1H-indole is a fluorinated indole derivative Indole derivatives are significant due to their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-fluoro-3-methyl-2,3-dihydro-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

7-fluoro-3-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5H2,1H3

InChI Key

VVXOPSCUROFPIF-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C=CC=C2F

Origin of Product

United States

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